
ピモベンダン塩酸塩
概要
説明
ピモベンダン塩酸塩は、ベンゾイミダゾール-ピリダジノン誘導体であり、その強力な正性変力作用と血管拡張作用で知られています。 これは主に、特に混合性僧帽弁疾患または拡張型心筋症に苦しんでいる犬の心不全の管理のために獣医学で使用されています . ピモベンダン塩酸塩は、カルシウム感受性増強剤および選択的ホスホジエステラーゼ3阻害剤として機能するため、ユニークで効果的な治療オプションとなっています .
科学的研究の応用
Pharmacological Mechanism
Pimobendan acts through two primary mechanisms:
- Calcium Sensitization : It enhances the sensitivity of cardiac myofilaments to calcium, thereby increasing myocardial contractility without significantly raising intracellular calcium levels. This mechanism is crucial for improving cardiac output in heart failure patients .
- Phosphodiesterase III Inhibition : By inhibiting phosphodiesterase III (PDE-III), pimobendan increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to vasodilation and reduced preload and afterload on the heart . This dual action helps alleviate symptoms of CHF by improving both heart function and reducing cardiac workload.
Clinical Applications
Pimobendan is primarily indicated for:
- Congestive Heart Failure : It is used to treat CHF resulting from myxomatous mitral valve disease (MMVD) and dilated cardiomyopathy (DCM) in dogs .
- Prolonging Survival : Studies have shown that pimobendan significantly increases survival times in dogs with CHF. For instance, a retrospective study indicated that dogs receiving standard doses of pimobendan had median survival times of 334 days compared to 136 days for those on conventional therapies alone .
- Improving Quality of Life : Research indicates that pimobendan not only extends survival but also enhances exercise tolerance and overall quality of life for affected dogs .
Efficacy Studies
Several key studies highlight the effectiveness of pimobendan:
- The QUEST Study : This prospective trial compared pimobendan with benazepril in dogs with CHF due to MMVD. Results showed that dogs treated with pimobendan had a longer time to sudden cardiac death or euthanasia (267 days compared to 140 days for benazepril) with a hazard ratio indicating a significant survival benefit .
- Pulmonary Edema Recurrence : A study involving 197 dogs demonstrated that those receiving pimobendan alongside conventional therapy had lower recurrence rates of pulmonary edema and longer survival times compared to those receiving standard treatment alone .
Case Studies
- Case Study on DCM : A case study involving a dog diagnosed with advanced DCM showed marked improvement in clinical signs and echocardiographic parameters after initiating treatment with pimobendan. The dog's quality of life improved significantly, allowing it to engage in normal activities without distress .
- Myxomatous Mitral Valve Disease : In a cohort study of dogs with MMVD, the addition of pimobendan to standard therapy resulted in a statistically significant reduction in clinical signs of heart failure and an increase in exercise capacity, highlighting its role as an effective adjunct therapy .
作用機序
ピモベンダン塩酸塩は、主に2つの機序を通じてその効果を発揮します。
生化学分析
Biochemical Properties
Pimobendan hydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. It primarily inhibits phosphodiesterase 3 (PDE3), leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP activates protein kinase A (PKA), which subsequently phosphorylates multiple target proteins, including calcium channels in the plasma membrane . Additionally, pimobendan hydrochloride sensitizes cardiac troponin C to calcium, enhancing the contractility of cardiac muscle .
Cellular Effects
Pimobendan hydrochloride exerts significant effects on various cell types and cellular processes. In cardiomyocytes, it enhances calcium sensitivity and inhibits PDE3, leading to increased intracellular calcium levels and improved myocardial contractility . In pancreatic β-cells, pimobendan hydrochloride augments glucose-induced insulin release by directly sensitizing the intracellular calcium-sensitive exocytotic mechanism . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating cAMP levels and activating PKA .
Molecular Mechanism
The molecular mechanism of pimobendan hydrochloride involves several key interactions. It binds to and inhibits PDE3, preventing the breakdown of cAMP. The increased cAMP levels activate PKA, which phosphorylates calcium channels, enhancing calcium influx into cells . Pimobendan hydrochloride also sensitizes cardiac troponin C to calcium, increasing the binding efficiency of calcium ions during systole . These actions collectively improve myocardial contractility and reduce afterload by causing peripheral vasodilation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pimobendan hydrochloride change over time. The compound is known for its rapid onset of action, with significant pharmacodynamic effects observed within minutes of administration . Its stability and degradation over time can influence its long-term effects on cellular function. Studies have shown that pimobendan hydrochloride undergoes degradation when exposed to acidic, basic, oxidative, thermal, and photodegradation conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with sustained improvements in cardiac function and reduced rehospitalization rates in heart failure patients .
Dosage Effects in Animal Models
The effects of pimobendan hydrochloride vary with different dosages in animal models. In dogs with congestive heart failure, pimobendan hydrochloride has been shown to improve cardiac biomarkers and reduce left ventricular size at therapeutic doses . At higher doses, adverse effects such as gastrointestinal disturbances, lethargy, and difficulty breathing have been reported . Threshold effects have also been observed, with significant improvements in cardiac function and exercise tolerance at specific dosage levels .
Metabolic Pathways
Pimobendan hydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2 . The major metabolite, O-desmethyl-pimobendan, retains pharmacological activity and contributes to the overall effects of the compound . The metabolic pathways of pimobendan hydrochloride also involve interactions with various cofactors and enzymes, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of pimobendan hydrochloride within cells and tissues are facilitated by various transporters and binding proteins. The compound exhibits a large volume of distribution, indicating extensive tissue uptake . It is transported across cell membranes and distributed to target tissues, including the heart and vascular system . The localization and accumulation of pimobendan hydrochloride within specific tissues are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
Pimobendan hydrochloride exhibits specific subcellular localization, which affects its activity and function. In cardiomyocytes, it localizes to the sarcoplasmic reticulum and myofibrils, where it sensitizes cardiac troponin C to calcium . In pancreatic β-cells, it enhances insulin release by sensitizing the calcium-sensitive exocytotic apparatus . The subcellular localization of pimobendan hydrochloride is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles .
準備方法
ピモベンダン塩酸塩の合成には、いくつかのステップが含まれます。その合成における重要な中間体の1つは、4-(4-クロロフェニル)-3-メチル-4-オキソブタン酸です。 この中間体は、1-(4-クロロフェニル)プロパン-1-オンとグリオキシル酸の縮合と脱炭酸、それに続く還元によって調製されます . 最終段階では、適切な試薬と制御された条件下で中間体を反応させることによって、ピモベンダン塩酸塩が生成されます .
ピモベンダン塩酸塩の工業生産方法は、通常、イソプロピルアルコールやメタノールなどの有機溶媒を使用します。 プロセスは、最終生成物の高純度と収率を確保するように設計されています .
化学反応の分析
ピモベンダン塩酸塩は、以下を含むさまざまな化学反応を受けます。
酸化: この反応は、酸素の付加または水素の除去を含みます。一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: この反応は、水素の付加または酸素の除去を含みます。一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。
置換: この反応は、1つの原子または原子団を別の原子または原子団で置き換えることを含みます。一般的な試薬には、ハロゲンと求核剤が含まれます。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ピモベンダン塩酸塩の酸化は、さまざまな酸化誘導体の生成をもたらす可能性があり、一方、還元は化合物の還元形態をもたらす可能性があります .
類似化合物との比較
ピモベンダン塩酸塩は、カルシウム感受性増強とホスホジエステラーゼ阻害を組み合わせた、その二重の作用機序でユニークです。類似の化合物には以下が含まれます。
ミルリノン: 正性変力作用を持つホスホジエステラーゼ阻害剤ですが、カルシウム感受性増強作用はありません。
ドブタミン: 心筋収縮力を高めるβアドレナリン作動薬ですが、ホスホジエステラーゼを阻害しません。
ジゴキシン: 細胞内カルシウムレベルを上昇させる強心性配糖体ですが、ピモベンダン塩酸塩とは異なる作用機序を持っています.
ピモベンダン塩酸塩のユニークな効果の組み合わせは、獣医学における心不全の管理のための貴重な治療オプションとなっています .
生物活性
Pimobendan hydrochloride is a unique pharmacological agent primarily used in veterinary medicine to manage heart failure in dogs and cats. It functions as a positive inotrope and vasodilator, enhancing cardiac contractility while reducing the workload on the heart. This article explores the biological activity of pimobendan, focusing on its mechanisms of action, pharmacokinetics, clinical studies, and comparative efficacy with other treatments.
Pimobendan exerts its effects through two primary mechanisms:
- Calcium Sensitization : Pimobendan increases the sensitivity of cardiac troponin C to calcium ions, enhancing myocardial contractility without significantly increasing intracellular calcium levels. This mechanism allows for improved cardiac output with reduced myocardial oxygen consumption, which is particularly beneficial in failing hearts .
- Phosphodiesterase III Inhibition : By inhibiting phosphodiesterase III (PDE3), pimobendan increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to vasodilation and decreased afterload. This dual action results in improved cardiac performance and reduced pulmonary congestion .
Pharmacokinetics
- Absorption : Pimobendan is rapidly absorbed following oral administration, with a bioavailability of approximately 60-70% .
- Metabolism : It is metabolized in the liver to an active metabolite, desmethylpimobendan, which has a longer half-life (approximately 2 hours) compared to the parent compound (0.4 hours) .
- Protein Binding : The drug is highly protein-bound (90-95%), which may influence its efficacy in patients with low protein levels .
Clinical Studies and Findings
Several studies have demonstrated the efficacy of pimobendan in various canine populations suffering from congestive heart failure (CHF).
Case Study: Doberman Pinschers with CHF
A randomized controlled trial assessed the impact of pimobendan on morbidity and mortality in Doberman Pinschers diagnosed with CHF. The study found that dogs receiving pimobendan had a median time to treatment failure of 130.5 days compared to 14 days for the placebo group (P=0.002) .
Study: Myxomatous Mitral Valve Disease (MMVD)
The QUEST study compared pimobendan with benazepril hydrochloride in dogs with CHF secondary to MMVD. Results indicated that pimobendan significantly prolonged survival times (median survival of 267 days vs. 140 days for benazepril; P=0.0099) and improved quality of life metrics .
Comparative Efficacy
A meta-analysis highlighted that pimobendan not only improved survival rates but also enhanced exercise tolerance and overall quality of life in dogs undergoing treatment for CHF .
Summary Table of Key Studies
特性
IUPAC Name |
3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2.ClH/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12;/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLOGBZTFKPHDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046804 | |
Record name | Pimobendan hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77469-98-8, 610769-04-5 | |
Record name | Pimobendan hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077469988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimobendan hydrochloride, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610769045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimobendan hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIMOBENDAN HYDROCHLORIDE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/752ZS7A5LC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PIMOBENDAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7595Q8C89H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。